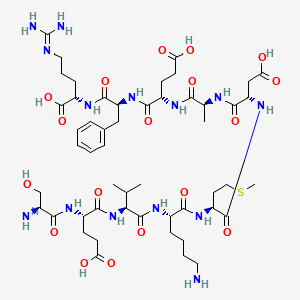

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

Description

3-Bromo-7-fluoroquinoline (CAS 225366-90-5) is a halogenated quinoline derivative with the molecular formula C₉H₅BrFN. This compound features a bromine atom at the 3-position and a fluorine atom at the 7-position of the quinoline scaffold (Figure 1). It is commercially available in high purity (≥98%) and is utilized as a building block in pharmaceutical and agrochemical research . Its structural versatility allows for further functionalization, making it valuable in synthesizing bioactive molecules or metal-complexing agents.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKDQJZDKNYVBO-MWHZAZASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N14O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, which involves inserting the gene encoding the peptide into a host organism like E. coli.

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The peptide backbone is susceptible to hydrolysis under specific conditions:

-

Acid/Base-Catalyzed Hydrolysis : Cleavage occurs at Asp-Ala and Met-Asp bonds due to aspartic acid’s propensity for β-elimination and methionine’s sensitivity to oxidative cleavage .

-

Enzymatic Hydrolysis : Proteases like β-secretase may cleave at the Glu-Val-Lys-Met-↓-Asp-Ala motif (positions 4–7), as observed in analogous amyloid-beta sequences .

Key Data :

| Reaction Type | Cleavage Sites | Conditions/Catalysts | References |

|---|---|---|---|

| Acidic Hydrolysis | Asp-Ala, Met-Asp | Low pH, high temperature | |

| β-Secretase Activity | Glu-Val-Lys-Met↓Asp-Ala | Physiological pH, enzymes |

Oxidation of Methionine

The methionine residue (position 5) undergoes oxidation to form methionine sulfoxide or sulfone, altering aggregation and toxicity profiles:

-

Sulfoxide Formation : Reacts with reactive oxygen species (ROS), reducing peptide aggregation propensity .

-

Sulfone Formation : Further oxidation under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), retaining toxicity comparable to the wild-type peptide .

Experimental Findings :

-

Sulfoxide derivatives show reduced β-sheet formation, while sulfones aggregate similarly to unmodified peptides .

-

Oxidation kinetics depend on solvent polarity and ROS availability.

Phosphorylation of Serine

The N-terminal serine (position 1) is a potential phosphorylation site, mimicking post-translational modifications seen in neurodegenerative peptides:

-

Kinase Activity : Enzymes like casein kinase phosphorylate serine residues, affecting peptide conformation and interactions .

-

Functional Impact : Phosphorylation may enhance solubility or alter binding to metal ions (e.g., Cu²⁺, Zn²⁺) .

Enzymatic Cleavage by Trypsin

The C-terminal arginine (position 10) is a substrate for trypsin, leading to cleavage at the Phe-Arg↓ bond:

-

Reaction : Trypsin hydrolyzes after arginine, generating two fragments: H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-OH and Arg-OH .

-

Applications : Used in proteomics for peptide mapping and sequencing .

Metal Ion Coordination

Glutamic acid (positions 2, 8) and aspartic acid (position 6) residues chelate metal ions, influencing aggregation and redox activity:

-

Cu²⁺ Binding : Coordination occurs via carboxylate groups, promoting ROS generation and oxidative stress .

-

Zn²⁺ Binding : Stabilizes oligomeric forms, as observed in amyloid-beta analogues .

Coordination Sites :

| Residue | Position | Metal Ion | Binding Mode |

|---|---|---|---|

| Glu | 2, 8 | Cu²⁺/Zn²⁺ | Bidentate carboxyl |

| Asp | 6 | Cu²⁺ | Monodentate |

Crosslinking via Lysine

The lysine residue (position 4) participates in crosslinking reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., lipid peroxidation products) to form stable covalent adducts .

-

Advanced Glycation End Products (AGEs) : Mediates glycation under high glucose conditions, altering peptide function .

pH-Dependent Solubility

Charged residues (Glu, Asp, Lys, Arg) confer pH-sensitive solubility:

Scientific Research Applications

Drug Delivery Systems

Enhanced Efficacy

The compound's ability to improve the efficacy of peptide-based therapeutics is notable. Peptides can be engineered to enhance their stability and bioavailability, making them more effective in therapeutic contexts. Research has shown that certain peptides can facilitate the transport of drugs across cellular membranes, improving their therapeutic outcomes .

Targeted Delivery

Peptides like H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH can be utilized in targeted drug delivery systems. By conjugating this peptide with drugs, researchers can achieve selective delivery to specific tissues or cells, thereby minimizing side effects and maximizing therapeutic effects .

Therapeutic Applications

Cancer Treatment

Peptides have been explored as potential agents in cancer therapy due to their ability to selectively bind to cancer cells. The sequence of this compound may possess properties that allow it to target tumor-specific markers, facilitating the delivery of cytotoxic agents directly to cancerous tissues .

Neuroprotective Effects

There is emerging evidence suggesting that certain peptides can exhibit neuroprotective properties. The sequence may interact with neuroreceptors or modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Biochemical Research

Protein Interaction Studies

this compound can serve as a model for studying protein-protein interactions. Understanding how this peptide interacts with various proteins can provide insights into cellular signaling pathways and mechanisms of action in biological systems .

Enzyme Inhibition Studies

The compound may also be investigated for its potential as an enzyme inhibitor. By analyzing its interactions with specific enzymes, researchers can explore its role in metabolic pathways and its potential as a therapeutic agent in conditions where enzyme activity is dysregulated .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, alter enzyme activity, or affect protein-protein interactions. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of 3-Bromo-7-fluoroquinoline Analogues

Biological Activity

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH, a peptide with a complex structure, has garnered attention in recent research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

The peptide consists of the following amino acid sequence:

- Sequence: this compound

- Molecular Weight: Approximately 1,400 Da (exact value may vary based on modifications)

This peptide features a combination of hydrophilic and hydrophobic residues, which influences its interaction with biological systems.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Neuroprotective Effects: The peptide may interact with phospholipase A2 (PLA2), an enzyme involved in neuroinflammation and neuronal growth. Studies suggest that peptides similar to this sequence can modulate PLA2 activity, potentially reducing amyloid aggregation associated with neurodegenerative diseases like Alzheimer's disease .

- ACE Inhibition: Peptides derived from marine sources have shown significant angiotensin-converting enzyme (ACE) inhibitory activity. The presence of specific amino acids at the N-terminal and C-terminal ends can enhance this activity, suggesting that this compound could exhibit similar properties if tested .

- Antioxidant Properties: Some studies have highlighted that peptides can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is critical in various pathologies including cancer and cardiovascular diseases .

Case Studies

- Neuroinflammation Modulation:

- ACE Inhibition:

Data Tables

Q & A

Basic Research Question

- Temperature : Store lyophilized powder at -20°C; avoid freeze-thaw cycles for reconstituted solutions .

- Lyophilization additives : Use trehalose or mannitol to prevent aggregation during drying .

- Solubility : For aqueous stock solutions, adjust pH to 7–8 and use chaotropic agents (e.g., 6 M guanidine HCl) if needed .

How should researchers design assays to study this peptide’s role in amyloid aggregation?

Advanced Research Question

- Kinetic assays : Monitor aggregation via Thioflavin T fluorescence over 24–72 hours .

- Morphology analysis : Use transmission electron microscopy (TEM) to characterize fibril formation .

- Cellular models : Pair with neuroblastoma cell lines (e.g., SH-SY5Y) to assess toxicity via MTT assays .

What analytical approaches detect post-synthetic modifications (e.g., oxidation) in this peptide?

Advanced Research Question

- Methionine oxidation : Use LC-MS/MS to identify sulfoxide forms (+16 Da mass shift) .

- Disulfide bonds : Analyze via Ellman’s assay or non-reducing SDS-PAGE .

- Deamidation : Monitor aspartic acid/glutamine residues with high-resolution mass spectrometry .

How can computational tools enhance experimental design for studying this peptide?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.